6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline
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Overview
Description
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline is a novel organic compound characterized by its unique heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline typically begins with the preparation of intermediate compounds, followed by a series of condensation and coupling reactions.
Intermediate Synthesis
Step 1: : Synthesize 2,3-dimethylimidazo[1,2-b]pyridazine through a cyclization reaction involving appropriate starting materials.
Step 2: : Functionalize the intermediate to incorporate the oxy-methyl piperidine carbonyl group.
Final Coupling
Step 1: : Couple the functionalized intermediate with quinoline using a palladium-catalyzed cross-coupling reaction.
Step 2: : Purify the final product using chromatographic techniques.
Industrial Production Methods
For large-scale production, continuous flow processes may be employed to optimize yield and purity. Reaction conditions are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline undergoes various reactions, including:
Oxidation: : Oxidative cleavage of functional groups.
Reduction: : Hydrogenation of specific sites within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Utilization of reagents like sodium hydroxide or alkyl halides under controlled temperatures and solvents.
Major Products
The products of these reactions vary widely depending on the specific reaction conditions and reagents used, ranging from modified quinoline derivatives to complex heterocycles.
Scientific Research Applications
Chemistry
Catalysis: : The compound's structure enables its use as a ligand in catalysis for organic transformations.
Biology
Antimicrobial Agents: : Potential for development as antimicrobial compounds due to its heterocyclic nature.
Medicine
Pharmacological Research: : Studied for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
Material Science: : Applications in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline exerts its effects through interaction with specific molecular targets. The compound's mechanism involves binding to enzymes or receptors, modulating their activity, and influencing cellular pathways. Its imidazopyridazine core is known to engage in hydrogen bonding and van der Waals interactions, crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: : Similar scaffolds with varied substituents.
Quinoline-Based Compounds: : Including chloroquine and quinacrine, known for their medicinal properties.
Uniqueness
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline stands out due to its dual heterocyclic system, offering a distinctive combination of functional groups and potential for diverse applications.
There you go, a detailed article on your compound of interest! Fascinating stuff, right?
Properties
IUPAC Name |
[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-quinolin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-17(2)29-22(26-16)7-8-23(27-29)31-15-18-9-12-28(13-10-18)24(30)20-5-6-21-19(14-20)4-3-11-25-21/h3-8,11,14,18H,9-10,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDHKJRAEVYYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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